Fragransin C1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
112572-57-3 |
|---|---|
Molecular Formula |
C21H26O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C21H26O6/c1-11-12(2)21(14-9-17(25-4)19(23)18(10-14)26-5)27-20(11)13-6-7-15(22)16(8-13)24-3/h6-12,20-23H,1-5H3 |
InChI Key |
KBIHHHDCLJQNHG-UHFFFAOYSA-N |
SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Synonyms |
ent-fragransin C1 fragransin C1 |
Origin of Product |
United States |
Methodologies for Isolation and Structural Elucidation of Fragransin C1
Advanced Extraction and Isolation Techniques for Lignan (B3055560) Metabolites
The initial step in obtaining Fragransin C1 involves its extraction from the plant source, typically the seeds of Myristica fragrans or the bark of Machilus thunbergii. Lignans (B1203133), being moderately polar compounds, require the use of organic solvents for efficient extraction.
A common approach begins with the reflux extraction of the powdered plant material with solvents like methanol or ethanol. nih.gov This crude extract, containing a multitude of compounds, is then concentrated under reduced pressure. To simplify this complex mixture, a process called liquid-liquid partitioning is employed. The concentrated extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. nih.gov This step helps to separate compounds based on their differential solubility, with lignans like this compound typically concentrating in the ethyl acetate fraction.
Further purification of the lignan-rich fraction is achieved through repeated column chromatography. This technique separates compounds based on their affinity for a solid stationary phase and a liquid mobile phase. A typical protocol involves:
Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
Reversed-Phase (RP-18) Column Chromatography: Fractions containing the target compound are often subjected to further purification on an RP-18 column, using a mobile phase such as a methanol-water mixture.
This combination of extraction and chromatographic techniques is essential to isolate this compound in a pure form, suitable for detailed structural analysis.
Spectroscopic Methodologies for Stereochemical and Structural Assignment of this compound
Once purified, the precise three-dimensional structure of this compound is determined using a suite of spectroscopic methods. Each technique provides unique pieces of information that, when combined, reveal the complete molecular puzzle.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, every proton and carbon atom in the this compound molecule can be assigned, and their spatial relationships determined.
¹H NMR Spectroscopy: This experiment identifies all the unique protons in the molecule. The chemical shift (δ) of each proton provides information about its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR Spectroscopy: This technique detects the carbon atoms in the molecule, providing information on the carbon skeleton. The number of signals indicates the number of unique carbons.
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule.
COSY (Correlation Spectroscopy) shows which protons are coupled to each other (i.e., are on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is vital for determining the relative stereochemistry of the chiral centers.
By meticulously analyzing these spectra, chemists can piece together the complete structure and relative configuration of this compound.
Mass spectrometry is used to determine the precise molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy.
For this compound, analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provides its molecular formula. In one analysis, this compound was identified by its deprotonated molecular ion [M-H]⁻ at an m/z of 373.1669. nih.gov This experimentally determined mass corresponds to the calculated mass for the molecular formula C₂₁H₂₅O₆⁻, thus confirming the elemental composition of the molecule. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₂₆O₆ | nih.gov |
| Ionization Mode | Negative | nih.gov |
| Observed Ion | [M-H]⁻ | nih.gov |
Infrared (IR) and Ultraviolet (UV) spectroscopy provide valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: This technique measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
O-H stretching: A broad band indicating the presence of hydroxyl (phenolic) groups.
C-H stretching: Signals for aromatic and aliphatic C-H bonds.
C=C stretching: Absorptions corresponding to the aromatic rings.
C-O stretching: Bands for the ether linkages and phenolic groups.
Ultraviolet (UV) Spectroscopy: This method provides information about conjugated systems, such as aromatic rings. The UV spectrum of this compound would show absorption maxima (λmax) characteristic of its substituted benzene (B151609) rings, confirming the presence of these chromophores.
While NMR can determine the relative arrangement of atoms, Circular Dichroism (CD) spectroscopy is a chiroptical technique used to establish the absolute configuration of chiral molecules. mtoz-biolabs.comnih.govspectroscopyeurope.com Chiral molecules absorb left and right circularly polarized light differently, and a CD spectrum plots this difference in absorption versus wavelength.
To determine the absolute configuration of this compound, its experimental CD spectrum is measured. This spectrum is then compared to a theoretically calculated spectrum generated using quantum chemical methods for one of the possible enantiomers (e.g., the 7S, 8R, 7'R, 8'S configuration). spectroscopyeurope.comrsc.orgnih.gov If the experimental spectrum matches the calculated spectrum in terms of the signs of the Cotton effects (the characteristic positive and negative peaks), the absolute configuration is confirmed. If the experimental spectrum is a mirror image of the calculated one, the molecule is the opposite enantiomer. This comparison provides a non-ambiguous assignment of the molecule's absolute three-dimensional structure in solution. spectroscopyeurope.com
Chromatographic Purity Assessment and Enantiomeric Excess Determination Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of an isolated compound and for separating enantiomers. researchgate.net
To confirm the purity of an isolated sample of this compound, reversed-phase HPLC is typically used. The sample is injected into the HPLC system, and a chromatogram is generated. A pure sample will ideally show a single, sharp peak. The presence of other peaks would indicate impurities.
For determining the enantiomeric excess (a measure of the purity of a single enantiomer), chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that can interact differently with the two enantiomers of a chiral compound, leading to their separation. researchgate.net
Table 2: Typical Parameters for Chiral HPLC Separation of Lignans
| Parameter | Description |
|---|---|
| Column | Chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel or Chiralpak) |
| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) |
| Detection | UV detector set to a wavelength where the compound absorbs |
| Analysis | The two enantiomers will have different retention times, appearing as two separate peaks. The ratio of the areas of these two peaks is used to calculate the enantiomeric excess. |
This method is crucial for verifying the stereochemical outcome of asymmetric syntheses or for determining the enantiomeric composition of this compound isolated from a natural source.
Synthetic Strategies and Total Synthesis of Fragransin C1
Asymmetric Synthesis of Fragransin C1 and its Enantiomeric Forms (e.g., ent-Fragransin C1)
Asymmetric synthesis is crucial for obtaining this compound or its enantiomer, ent-Fragransin C1, in a stereochemically pure form. The synthesis of ent-Fragransin C1, for instance, has been reported, confirming its (2R,3R,4S,5S) configurations. researchgate.netrsc.orgnih.gov Key to these asymmetric syntheses are strategies that establish the correct relative and absolute stereochemistry of the four contiguous stereocenters within the tetrahydrofuran (B95107) ring.
Stereocontrolled Approaches to the Tetrahydrofuran Moiety
Constructing the 2,5-diaryl-3,4-dimethyltetrahydrofuran core with high stereocontrol is a central challenge in the synthesis of this compound. Approaches have focused on selectively forming the tetrahydrofuran ring while controlling the orientation of the substituents at positions 2, 3, 4, and 5. rsc.orgresearchgate.netuni.lunih.govnih.gov
Intramolecular C-O Bond Formation via Benzylic Carbocation Intermediates
A key step in some syntheses of the tetrahydrofuran moiety involves the intramolecular formation of a carbon-oxygen bond. This cyclization can proceed via the chemoselective generation of a benzylic carbocation. researchgate.netrsc.orgresearchgate.netnih.govnih.govblogspot.com This strategy has been successfully employed to yield the desired 2,3-anti-3,4-syn-4,5-anti-tetrahydrofuran moiety as a single diastereomer in good yield in the synthesis of ent-Fragransin C1. researchgate.netrsc.orgnih.gov
Stereoselective Cyclization Strategies
Various stereoselective cyclization strategies have been developed to construct the tetrahydrofuran ring. These methods aim to control the relative orientation of the substituents during the ring-forming event. For example, acid-catalyzed direct cyclization of unprotected chiral 1,4-diarylbutane-1,4-diols has been used to construct tetrahydrofuran rings with high yield and good stereoselectivity. researchgate.net Other approaches might involve Lewis acid catalysis or other reagents to promote stereocontrolled cyclization. chem960.com
Tandem Nucleophilic Addition/Redox Isomerization/Oxidative Coupling Processes
Tandem reaction sequences that combine multiple steps in a single process offer efficient routes to complex molecules like this compound. One such strategy involves a sequence of nucleophilic addition, redox isomerization, and oxidative coupling reactions. nih.govscispace.com This type of bioinspired approach has been utilized in the synthesis of various tetrahydrofuran lignans (B1203133). nih.govscispace.comcas.cz For instance, a tandem 1,2-nucleophilic addition/Ru-catalyzed isomerization/SET oxidation/radical dimerization has been reported in the synthesis of lignans. nih.govscispace.com
Diastereoselective and Enantioselective Reaction Methodologies
Achieving high diastereoselectivity and enantioselectivity is paramount in the asymmetric synthesis of this compound. Various methodologies have been explored to control the formation of the stereocenters. rsc.orgnih.govuni.lublogspot.comresearchgate.netpublish.csiro.au
Stereoselective Conjugate Additions
Stereoselective conjugate additions are powerful tools for establishing new carbon-carbon bonds with defined stereochemistry. uni.lupublish.csiro.auuvm.edu In the context of this compound synthesis, stereocontrolled conjugate addition has been identified as a key synthetic strategy for installing contiguous stereochemistries across the tetrahydrofuran scaffold. researchgate.netresearchgate.net For example, stereoselective conjugate addition of vinylmagnesium chloride has been employed in the synthesis of trifluoromethylated ent-Fragransin C1. researchgate.net Asymmetric metal-catalyzed conjugate additions using organometallic reagents have been developed to provide access to chiral scaffolds with high enantiomeric purities. beilstein-journals.org
Asymmetric Aldol (B89426) Reactions
Asymmetric aldol reactions are fundamental carbon-carbon bond-forming reactions widely used in organic synthesis to create β-hydroxy carbonyl compounds, which serve as versatile building blocks. sci-hub.se These reactions are crucial for establishing stereocenters, and their asymmetric variants allow for the selective formation of one enantiomer over the other. sci-hub.senih.gov While direct application of asymmetric aldol reactions specifically for the synthesis of the core structure of this compound is not explicitly detailed in the provided snippets, the concept of employing asymmetric aldol protocols is a recognized strategy for controlling stereochemistry in the synthesis of related lignans and fragments. For instance, an anti-Evans aldol reaction was featured in the asymmetric total synthesis of gymnothelignan L, another lignan (B3055560) with a tetrahydrofuran core. researchgate.net The stereocontrolled conjugate addition and aldol reaction sequence has also been highlighted as a key synthetic strategy in the asymmetric synthesis of trifluoromethylated ent-fragransin C1. researchgate.netresearchgate.net The challenge of asymmetric aldol reactions, particularly with simple electrophiles like formaldehyde, underscores the complexity in precisely controlling stereochemistry during the formation of new carbon-carbon bonds. sci-hub.se
Catalytic Asymmetric Transformations (e.g., Ru-catalyzed isomerization)
Catalytic asymmetric transformations are powerful tools for achieving enantioselectivity in organic synthesis, utilizing a chiral catalyst to control the stereochemical outcome of a reaction. nih.govfrontiersin.orgdiva-portal.org Ruthenium-catalyzed isomerization is one such transformation that has found application in the synthesis of lignans. A tandem nucleophilic addition/Ru-catalyzed isomerization/SET oxidation/radical dimerization strategy was reported in a bioinspired total synthesis of multiple lignans. scispace.comnih.govsemanticscholar.org Specifically, using a bromide substrate, this tandem process afforded a 1,4-diketone intermediate with acceptable diastereoselectivity. scispace.comnih.gov While the direct application of Ru-catalyzed isomerization solely for the construction of the this compound core is not the sole method described, its incorporation within a broader synthetic sequence demonstrates its utility in generating key intermediates with controlled stereochemistry. Ruthenium catalysis has also been explored in the stereoselective isomerization of ω-alkenylboronates, leading to vinylboronates with subsequent functionalization, showcasing the versatility of ruthenium in catalytic transformations relevant to building complex molecules. rsc.org
Total Synthesis Approaches to this compound
Total synthesis aims to construct complex molecules from simpler, readily available precursors through a sequence of chemical reactions. taylorandfrancis.com Several approaches have been developed for the total synthesis of this compound and its enantiomer, ent-fragransin C1, reflecting different strategic disconnections and reaction sequences. rsc.orgblogspot.comscispace.com
Linear and Convergent Synthetic Routes
The asymmetric synthesis of ent-fragransin C1 reported by Soorukram and coworkers in 2017 can be viewed as a multi-step sequence involving the construction of intermediates through nucleophilic additions, reductions, oxidative cleavage, and cyclization to establish the tetrahydrofuran ring. rsc.orgscispace.comnih.govsemanticscholar.orgnih.gov This approach involved producing a ketone intermediate via nucleophilic addition of an aryllithium species to a chiral Weinreb amide, followed by stereoselective reduction. scispace.comnih.govsemanticscholar.org Subsequent steps included hydroxyl protection, double bond oxidative cleavage, another nucleophilic addition, deprotection, and cyclization to form the tetrahydrofuran ring. scispace.comnih.govsemanticscholar.org Finally, debenzylation completed the synthesis of ent-fragransin C1. scispace.comnih.govsemanticscholar.org While the provided information describes a sequence of reactions, the explicit classification of this as purely linear or convergent is not detailed, but it involves a series of transformations to build the target molecule.
Bioinspired Synthetic Methodologies
Bioinspired synthesis draws inspiration from biological pathways and processes to design synthetic routes. blogspot.comnih.govdntb.gov.ua These methodologies often aim to mimic the efficiency, selectivity, and cascade nature of enzymatic transformations. A bioinspired total synthesis of multiple lignans, including a strategy relevant to this compound, was reported based on a tandem nucleophilic addition/Ru-catalyzed isomerization/SET oxidation/radical dimerization sequence. scispace.comnih.govsemanticscholar.org This approach, developed by Jahn and coworkers, utilized a bromide substrate and afforded a 1,4-diketone, which upon reduction and further treatment, led to the formation of lignan products. scispace.comnih.gov Another example of a bioinspired synthesis in the lignan field involved [2+2] photodimerization and oxidative ring-opening as key steps in the synthesis of (±)-tanegool and (±)-pinoresinol. nih.govsemanticscholar.org These examples highlight how insights from nature's synthetic strategies can inform the development of novel and efficient chemical synthesis.
Development of Novel Reaction Methodologies Relevant to this compound Synthesis
The pursuit of efficient and stereoselective synthesis of complex molecules like this compound drives the development of novel reaction methodologies. researchgate.netjst.go.jpacs.orgchemistryviews.orgskpharmteco.com These advancements can involve new catalytic systems, reaction conditions, or strategic bond formations. The asymmetric synthesis of ent-fragransin C1 reported by Soorukram and coworkers featured a key intramolecular C-O bond formation step via chemoselective generation of a benzylic carbocation, leading to the formation of the tetrahydrofuran ring with high diastereoselectivity. researchgate.netresearchgate.netrsc.orgblogspot.comnih.gov This specific cyclization strategy represents a novel approach for constructing the core scaffold. The development of asymmetric synthesis of trifluoromethylated ent-fragransin C1 also involved key strategies such as stereocontrolled conjugate addition and aldol reaction, demonstrating the ongoing development of methodologies for introducing specific functionalities and controlling stereochemistry. researchgate.netresearchgate.net
Green Chemistry Principles in this compound Synthesis
Green Chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve efficiency. acs.orgyale.edusigmaaldrich.comrroij.com While specific details on the application of all 12 principles of Green Chemistry directly to the synthesis of this compound are not extensively elaborated in the provided snippets, the general principles are highly relevant to the development of sustainable synthetic routes for any chemical compound. Key principles include waste prevention, atom economy, less hazardous chemical syntheses, safer solvents and auxiliaries, and design for energy efficiency. acs.orgyale.edusigmaaldrich.com
Atom economy, for instance, focuses on maximizing the incorporation of all materials used in a reaction into the final product, thereby minimizing waste. acs.org Catalysis, particularly selective catalysis, is also a core principle of green chemistry as it can reduce the need for stoichiometric reagents and operate under milder conditions. yale.edu The development of more efficient and selective reactions, as seen in the asymmetric catalytic transformations and novel cyclization strategies discussed for this compound synthesis, inherently contributes to greener processes by reducing the number of steps, minimizing byproducts, and potentially lowering energy consumption. acs.orgyale.edusigmaaldrich.comrroij.com The use of safer solvents and reaction conditions, although not explicitly detailed for this compound synthesis in the snippets, is a crucial aspect of applying green chemistry principles. yale.edusigmaaldrich.com
This compound is a natural product belonging to the class of lignans, specifically 2,5-diaryl-3,4-dimethyltetrahydrofurans. These compounds are known for their diverse biological activities, including antitumor, antiviral, antioxidant, anti-inflammatory, antifungal, and neurotrophic properties. researchgate.net The structural complexity of this compound, particularly the presence of four contiguous stereocenters on the tetrahydrofuran ring, presents challenges and opportunities in synthetic chemistry for generating analogs and exploring structure-activity relationships (SAR). researchgate.netresearchgate.net
3.3.2. Functionalization and Derivatization Strategies for Analog Generation
Functionalization and derivatization strategies for this compound and its related 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans are primarily driven by the desire to explore their structure-activity relationships (SAR) and potentially enhance their biological profiles. researchgate.netresearchgate.net The core tetrahydrofuran scaffold with its aryl substituents and methyl groups provides multiple sites for chemical modification.
One approach to analog generation involves the systematic synthesis of stereoisomers. The four stereogenic centers in the tetrahydrofuran moiety of this compound can theoretically lead to several diastereomers and enantiomers. researchgate.net Studies have focused on synthesizing these different stereoisomers to evaluate the impact of relative and absolute stereochemistry on biological activity, such as neurite outgrowth promotion. researchgate.netresearchgate.net For instance, the synthesis of all stereoisomers of a related compound was accomplished using key steps like Evans aldol, diastereoselective hydroboration, reductive deoxygenation, and Mitsunobu reactions to investigate stereochemistry-activity relationships. researchgate.net
Another strategy involves modifying the aromatic rings attached to the tetrahydrofuran core. The introduction of different substituents on these aryl groups can significantly influence the compound's physical properties, metabolic stability, and interaction with biological targets. While specific detailed research findings on the functionalization of this compound's aryl rings are not extensively detailed in the provided search results, the broader context of lignan synthesis and SAR studies suggests this is a common derivatization approach for this class of compounds. scispace.comnih.gov The synthesis of a trifluoromethylated derivative of ent-fragransin C1 has been reported, highlighting the potential for introducing halogen substituents to modulate activity. researchgate.net This asymmetric synthesis involved strategies like stereocontrolled conjugate addition and aldol reactions. researchgate.net
The tetrahydrofuran ring itself also offers possibilities for functionalization, although modifying the core ring structure while maintaining the essential lignan scaffold can be more synthetically challenging. The stereochemical control during the formation of the tetrahydrofuran ring is a critical aspect of this compound synthesis and analog generation. researchgate.netresearchgate.netnih.gov
Research into the SAR of 2,5-diaryl-3,4-dimethyltetrahydrofurans, including this compound, indicates that the substitution patterns on the aromatic rings and the stereochemistry of the tetrahydrofuran core are important for their biological activities. researchgate.net For example, studies on related analogs have shown that a relative configuration bearing all-cis substituents can be important for potent neurotrophic activity. researchgate.net The introduction of a methylenedioxy group on both benzene (B151609) rings in one analog resulted in significant neurite outgrowth promotion. researchgate.net
Biosynthetic Pathways of Fragransin C1
Proposed Enzymatic Mechanisms in Lignan (B3055560) Biosynthesis
The general pathway for lignan biosynthesis involves a series of enzymatic transformations starting from the phenylpropanoid pathway. Phenylalanine is deaminated by phenylalanine-ammonia lyase (PAL) to cinnamic acid. nih.govmdpi.com Subsequent hydroxylation and methylation steps, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and caffeic acid O-methyltransferases (CAOMT), lead to the formation of hydroxycinnamic acids and their derivatives. nih.govmdpi.com These are then reduced to their corresponding alcohols, known as monolignols, with coniferyl alcohol being a key precursor for many lignans (B1203133). nih.gov
The dimerization of two monolignol radicals is a pivotal step in lignan biosynthesis. This oxidative coupling is facilitated by oxidases, such as laccases, and directed by dirigent proteins (DIR). nih.govnsf.govarkat-usa.org Dirigent proteins play a crucial role in controlling the regio- and stereoselectivity of this coupling, leading to the formation of specific lignan scaffolds. nih.govnsf.gov For instance, the coupling of two coniferyl alcohol radicals in the presence of a dirigent protein yields pinoresinol, a furofuran-type lignan. nih.govnsf.govarkat-usa.orgoup.com
Following the formation of pinoresinol, further enzymatic reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) can lead to the formation of lariciresinol (B1674508) (a furan-type lignan) and secoisolariciresinol (B192356) (a dibenzylbutane-type lignan). nih.govnsf.govarkat-usa.orgnih.gov Secoisolariciresinol can then be oxidized by secoisolariciresinol dehydrogenase (SDH) to form matairesinol (B191791) (a dibenzyllactone-type lignan). nsf.govarkat-usa.org These intermediates serve as branch points for the biosynthesis of a wide variety of lignan structures through further tailoring reactions catalyzed by enzymes like cytochrome P450 monooxygenases (CYPs) and UDP-glucose-dependent glucosyltransferases (UGTs). mdpi.comnsf.gov
While the general lignan pathway is well-characterized, the specific enzymatic steps leading directly to Fragransin C1 are not explicitly detailed in the search results. However, given its diaryl-tetrahydrofuran structure, it is likely synthesized through modifications of intermediates from the core lignan pathway, potentially involving enzymes that catalyze cyclization and further functionalization reactions.
Precursor Incorporation Studies in Biological Systems
Precursor incorporation studies are valuable tools for elucidating biosynthetic pathways by feeding isotopically labeled potential precursors to biological systems (e.g., plants or cell cultures) and tracking their incorporation into the target compound. While specific studies on this compound precursor incorporation were not found, research on other lignans provides insights into this methodology.
Studies on the biosynthesis of lignans in various plant species, such as Forsythia intermedia and Podophyllum peltatum, have utilized labeled precursors to confirm the involvement of the phenylpropanoid pathway and the sequence of enzymatic conversions. nih.govnsf.gov For example, administration of labeled phenylalanine, coniferyl alcohol, or isoeugenol (B1672232) to plants has demonstrated their incorporation into various lignans, supporting the proposed biosynthetic routes. researchgate.net These studies often involve analyzing the distribution of the label within the isolated lignan molecule using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
The complexity of lignan biosynthesis, with multiple branches and potential alternative routes, necessitates detailed incorporation studies to fully map the pathway to specific compounds like this compound. Such studies would involve synthesizing isotopically labeled forms of proposed intermediates and feeding them to the plant species known to produce this compound, followed by isolation and analysis of the labeled product.
Chemoenzymatic Synthesis Approaches Mimicking Biosynthesis
Chemoenzymatic synthesis combines chemical and enzymatic reactions to synthesize complex molecules, often mimicking natural biosynthetic routes. This approach can be particularly useful for producing natural products with specific stereochemistries, as enzymes can catalyze reactions with high selectivity. mdpi.comnih.gov
While a direct chemoenzymatic synthesis of natural this compound was not found, the asymmetric synthesis of ent-Fragransin C1, an enantiomer of the naturally occurring compound, has been reported. researchgate.netresearchgate.netnih.govsemanticscholar.org This synthesis involved chemical steps combined with a key intramolecular C-O bond formation to construct the tetrahydrofuran (B95107) ring with specific stereochemistry. researchgate.netresearchgate.netnih.gov This highlights the potential for using chemoenzymatic strategies to synthesize this compound by employing enzymes that can catalyze specific bond formations or modifications observed in the proposed biosynthetic pathway.
Research into the chemoenzymatic synthesis of other lignans, such as podophyllotoxin, has demonstrated the utility of enzymatic oxidative C-C coupling reactions to construct the core structures with desired diastereoselectivity. researchgate.net Applying similar strategies, potentially utilizing dirigent proteins or other oxidative enzymes involved in lignan coupling, could be explored for the chemoenzymatic synthesis of this compound.
The development of efficient chemoenzymatic routes for this compound would not only provide an alternative method for its production but also offer further validation of the proposed enzymatic mechanisms involved in its biosynthesis.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 13870578 |
| Phenylalanine | 614 |
| Cinnamic acid | 445 |
| Coniferyl alcohol | 6998 |
| Pinoresinol | 10207 |
| Lariciresinol | 143434 |
| Secoisolariciresinol | 6917232 |
| Matairesinol | 644063 |
| ent-Fragransin C1 | 13870578 (Note: PubChem often lists the racemate or one enantiomer with a single CID, stereochemistry is indicated in the name/description) uni.lunih.gov |
| Podophyllotoxin | 10217 |
Data Tables
Table 1: Key Enzymatic Steps in the General Lignan Biosynthesis Pathway
| Step | Substrate(s) | Enzyme(s) | Product(s) | Lignan Scaffold Type (Examples) |
| Initiation | Phenylalanine | Phenylalanine-ammonia lyase (PAL) | Cinnamic acid | - |
| Hydroxylation/Methylation | Cinnamic acid and derivatives | C4H, CAOMT, etc. | Hydroxycinnamic acids, Monolignols (e.g., Coniferyl alcohol) | - |
| Oxidative Coupling | Monolignols (e.g., Coniferyl alcohol) | Oxidases (e.g., Laccase), Dirigent protein (DIR) | Pinoresinol | Furofuran |
| Reduction 1 | Pinoresinol | Pinoresinol-lariciresinol reductase (PLR) | Lariciresinol | Furan |
| Reduction 2 | Lariciresinol | Pinoresinol-lariciresinol reductase (PLR) | Secoisolariciresinol | Dibenzylbutane |
| Oxidation | Secoisolariciresinol | Secoisolariciresinol dehydrogenase (SDH) | Matairesinol | Dibenzyllactone |
| Further Modification | Various intermediates | CYPs, UGTs, etc. | Diverse lignans (including likely this compound) | Various |
This table represents a simplified overview of the general pathway leading to different lignan scaffolds, from which this compound is likely derived through specific downstream modifications. Detailed data on enzyme kinetics, substrate specificities for this compound biosynthesis, and quantitative yields at each step would require specific research focused on the this compound pathway in its native producing organism.
Biological Activity and Mechanistic Elucidation of Fragransin C1 Non Clinical Focus
In Vitro Biological Activity Spectrum of Fragransin C1
The biological activity spectrum of a compound encompasses the range of effects it exhibits in biological systems, irrespective of the specific experimental conditions akosgmbh.de. In vitro studies have started to reveal the potential biological activities of this compound scispace.comnih.gov. Lignan (B3055560) natural products, including those from the fragransin family, have been associated with a variety of promising bioactivities such as antiviral, antitumor, and antifungal effects researchgate.net.
Cellular Antiproliferative and Cytotoxic Effects (e.g., against cancer cell lines, in vitro)
Investigations into the in vitro effects of this compound on cancer cell lines have been conducted researchgate.netuni.luoatext.com. Lignans (B1203133) from Myristica fragrans, including this compound, have shown cytotoxic activity against cancer cell lines researchgate.net. Studies on related compounds from Myristica fragrans seeds, such as neolignans and diarylnonanoids, have demonstrated cytotoxic effects against human ovarian cancer cell lines, including cisplatin-sensitive and resistant lines e-nps.or.kr. For example, myrifragranone C, a compound isolated from nutmeg seeds, exhibited cytotoxicity against A2780, TOV-112D, and SK-OV3 ovarian cancer cell lines with IC50 values of 14.1, 16.9, and 33.4 µM, respectively e-nps.or.kr. While specific detailed data tables for this compound's antiproliferative effects across a broad panel of cancer cell lines were not extensively available in the provided snippets, the association of related lignans with such activities suggests this is an area of ongoing investigation for this compound as well researchgate.netresearchgate.net. Cytotoxicity and antiproliferative effects are commonly evaluated using assays like the MTT assay and can involve assessing cell viability and growth inhibition mdpi.comnih.govscielo.sa.crmdpi.com.
Antiviral Activities in Cell Culture Models
Research has explored the antiviral activities of natural products and synthetic compounds in cell culture models oatext.comnih.govfoodb.cacreative-diagnostics.commdpi.commdpi.com. Lignans, the class of compounds to which this compound belongs, have been noted for their antiviral properties researchgate.net. While direct detailed studies on the antiviral activity of this compound in cell culture models were not prominently featured in the provided search results, the broader context of lignans exhibiting antiviral effects researchgate.net and the use of cell culture models for evaluating antiviral agents oatext.comnih.govfoodb.camdpi.commdpi.com indicate that this is a relevant area of investigation for this compound. Cell culture models, including 2D monolayers and more complex 3D cultures, are utilized to study virus-host interactions and screen for antiviral drugs oatext.commdpi.commdpi.com.
Antifungal Activities against Pathogenic Fungi (in vitro)
In vitro studies have investigated the antifungal activities of various plant extracts and compounds against pathogenic fungi nih.govmdpi.comajchem-a.comnih.govmdpi.comfrontiersin.orgmdpi.commdpi.com. While specific in vitro antifungal activity data for this compound was not explicitly detailed in the provided snippets, the evaluation of other compounds for their effects on the mycelial growth of pathogenic fungi, such as Pestalotiopsis clavispora, Colletotrichum gloeosporioides, and Lasiodiplodia pseudotheobromae, highlights the methodologies used in this type of research nih.gov. Studies have employed techniques like measuring the minimum inhibitory concentration (MIC) to determine the effectiveness of compounds against fungal strains mdpi.comnih.govfrontiersin.org. The observation that certain plant extracts and derivatives exhibit antifungal effects against a range of fungi ajchem-a.commdpi.commdpi.com suggests the potential for lignans like this compound to possess similar activities, warranting further investigation nih.gov.
Other Noted Biological Responses
Beyond the activities mentioned above, other biological responses associated with lignans and related compounds have been noted nih.gov. For instance, some lignans have demonstrated plant growth inhibitory activity jst.go.jpnih.govmdpi.com. While the provided information does not specifically detail plant growth inhibitory activity for this compound itself nih.gov, the fact that this is a recognized biological response within the broader class of lignans suggests it could be a potential area for future research on this compound. Studies on plant growth inhibitors often evaluate their effects on seedling growth, such as radicle and hypocotyl elongation nih.govmdpi.com.
Investigations into the Molecular Mechanism of Action
Understanding the molecular mechanism of action involves identifying how a compound interacts with biological targets at a molecular level to exert its effects openaccessjournals.com. Investigations into the molecular mechanisms of various bioactive compounds are crucial for drug development and understanding biological processes openaccessjournals.com.
Identification of Cellular and Molecular Targets
Identifying the specific cellular and molecular targets of this compound is key to elucidating its mechanism of action nih.govscielo.sa.crmdpi.comajchem-a.comopenaccessjournals.comnih.govwipo.int. Molecular targets can include proteins, nucleic acids, receptors, enzymes, or specific genes that play roles in disease processes or normal cellular functions openaccessjournals.com. While the provided search results did not offer specific details on the identified molecular targets of this compound itself, research on other bioactive compounds has involved assessing their impact on various cellular processes and molecular markers. For example, studies on the cytotoxic effects of compounds have examined the induction of apoptosis and the modulation of proteins involved in apoptotic pathways, such as caspases and Bcl-2 family proteins e-nps.or.krnih.govchemfaces.com. Investigations into the mechanism of action of antifungal agents have explored the inhibition of enzymes essential for fungal cell wall synthesis smolecule.com. Furthermore, studies on compounds with anti-inflammatory properties have investigated their ability to inhibit nitric oxide production and the expression of related enzymes researchgate.net. The identification and quantification of molecular targets within a cellular environment are facilitated by advanced techniques wipo.int. Given the diverse biological activities observed for lignans, the molecular targets of this compound could be varied and require detailed investigation using a range of biochemical and cellular assays researchgate.netopenaccessjournals.com.
Interactions with Biological Macromolecules (e.g., proteins, enzymes)
Available data indicates that this compound (also known as Machilin H) interacts with specific human proteins. According to protein/gene interaction databases, this compound has been shown to interact with Geminin and Peroxisome proliferator-activated receptor delta (PPARD, also known as NR1C2). genome.jpgenome.jp Geminin is recognized as a DNA replication inhibitor that interacts with Cdt1, playing a role in the regulation of DNA replication initiation and cell cycle control. nih.govnih.gov Peroxisome proliferator-activated receptor delta (PPAR delta) is a nuclear receptor involved in various cellular processes, including lipid metabolism, cell proliferation, and differentiation. uniprot.orgindigobiosciences.commdpi.comnih.gov PPAR delta functions by forming heterodimers with the 9-cis-retinoic acid receptor (RXR) and binding to specific DNA sequences to regulate gene expression. mdpi.com It is also known to interact with other proteins, such as c-Myc, influencing transcriptional activity. nih.gov The specific nature and functional consequences of the interactions between this compound and these proteins (Geminin and PPAR delta) require further detailed investigation.
Cellular Pharmacological Studies of this compound
Cellular pharmacological studies provide insights into how a compound is handled by cells, including its uptake, distribution, metabolism, and the relationship between its concentration and effect at the cellular level.
Cellular Uptake and Distribution Studies
In Vitro Metabolic Stability and Biotransformation Pathways
Specific in vitro metabolic stability data and detailed biotransformation pathways for this compound are not explicitly described in the provided search results. As a lignan, this compound is a secondary metabolite found in plants. genome.jpoiccpress.comresearchgate.netnih.govresearchgate.net Lignans in general can undergo various metabolic transformations in biological systems, including phase I reactions (e.g., oxidation, reduction, hydrolysis) and phase II reactions (e.g., glucuronidation, sulfation). mdpi.comnih.govmdpi-res.com These biotransformation processes can affect the compound's activity, distribution, and elimination. While the concept of in vitro metabolic stability assessment is a standard part of pharmacological studies to predict how quickly a compound is likely to be metabolized youtube.comfrontiersin.org, specific experimental data for this compound was not found.
Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling at the Cellular Level
Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling at the cellular level aims to establish quantitative relationships between cellular exposure to a compound and the resulting cellular effects over time. indigobiosciences.comnih.govgu.seucl.ac.benih.govnih.gov This type of modeling can provide valuable insights into the cellular processes governing a compound's activity and can help predict cellular responses under different conditions. While the principles and applications of cellular PK/PD modeling are established in pharmacological research, particularly for understanding the behavior of drugs within cells and tissues ucl.ac.benih.gov, no specific studies describing mechanistic PK/PD modeling of this compound at the cellular level were identified in the provided search results. Research in this area would be necessary to quantitatively describe the cellular disposition and effects of this compound.
Structure Activity Relationship Sar Studies of Fragransin C1 and Its Analogs
Design and Synthesis of Fragransin C1 Derivatives and Analogs
The synthesis of this compound and its analogs often involves complex stereochemical control due to the presence of multiple stereocenters in the tetrahydrofuran (B95107) ring. Various synthetic strategies have been developed to access this compound and its related compounds. For instance, asymmetric synthesis routes have been reported to obtain specific stereoisomers, such as ent-fragransin C1, confirming its 2R,3R,4S,5S configuration. researchgate.netresearchgate.netresearchgate.netnih.gov These synthetic efforts are essential for generating the diverse set of analogs required for comprehensive SAR investigations.
One synthetic approach to tetrahydrofuran lignans (B1203133), including analogs of this compound, involves the reaction between alkenes and epoxides, sometimes promoted by fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). ua.es Other methods have focused on stereoselective cyclization reactions to construct the tetrahydrofuran core with defined stereochemistry. researchgate.net
Modifications of the Tetrahydrofuran Ring System
Modifications to the tetrahydrofuran ring system of this compound and related lignans have been explored to understand their impact on biological activity. The tetrahydrofuran ring is a core structural feature of this class of lignans. Studies on related tetrahydrofuran lignans, such as talaumidin (B544479), have investigated the role of substituents on the tetrahydrofuran ring. For example, the presence and position of methyl and phenyl groups on the tetrahydrofuran ring have been shown to influence neurotrophic activity in talaumidin derivatives. frontiersin.org While direct studies specifically on this compound tetrahydrofuran ring modifications are not extensively detailed in the provided snippets, research on similar lignans highlights the importance of this structural element and its substituents for biological activity. frontiersin.org
Substituent Effects on Aromatic Moieties
The aromatic rings attached to the tetrahydrofuran core of this compound are also key areas for structural modification in SAR studies. The nature and position of substituents on these aromatic rings can significantly influence the compound's electronic and steric properties, thereby affecting its interaction with biological targets. Studies on substituent effects in aromatic systems in general demonstrate that both inductive and resonance effects play a role in influencing reactivity and interactions. researchgate.netlibretexts.orgasiaresearchnews.comnih.gov While specific data on how different substituents on the aromatic rings of this compound analogs affect its biological activity is not provided, the principle of substituent effects on aromatic moieties is a fundamental aspect of SAR studies for diaryl-substituted compounds like this compound. drughunter.com
Stereochemical Modifications and their Impact on Biological Activity
The stereochemistry of this compound, particularly the configuration of the four contiguous stereocenters on the tetrahydrofuran ring, is a critical factor influencing its biological activity. researchgate.netresearchgate.net The first asymmetric synthesis of ent-fragransin C1 confirmed its 2R,3R,4S,5S configurations. researchgate.netresearchgate.netresearchgate.netnih.gov Investigations into the stereochemistry-activity relationships of related lignans, such as talaumidin, have shown that different stereoisomers can exhibit varying levels of biological activity. frontiersin.orgresearchgate.net For instance, a specific stereoisomer of talaumidin was found to be significantly more active in promoting neurite outgrowth than the naturally occurring form. frontiersin.org This underscores the importance of stereochemical purity and the study of individual stereoisomers in understanding the SAR of this compound and its analogs. The systematic synthesis of all possible stereoisomers is a common approach to elucidate the impact of stereochemistry on biological activity. researchgate.netresearchgate.net
Comparative Biological Evaluation of this compound Analogs
Comparative biological evaluation of this compound analogs is essential for identifying which structural modifications lead to enhanced or altered biological activities. While the specific biological activities of this compound are mentioned in the context of its isolation and synthesis (e.g., potential antitumor, antiviral, antioxidant, anti-inflammatory, antifungal, and neurotrophic activity), detailed comparative data tables for a series of this compound analogs and their respective activities are not present in the provided search results. researchgate.net However, the synthesis of analogs, including trifluoromethylated ent-fragransin C1, is being pursued for further SAR studies, indicating ongoing efforts in this area. researchgate.netresearchgate.net Studies on related lignans have shown that structural modifications can lead to differences in activity, such as the observation that aza-analogs of related lignans exhibited greater anticancer activity compared to their tetrahydrofuran counterparts. mdpi.com
Elucidation of Key Structural Features for Desired Biological Activities
Based on the SAR studies of this compound and related tetrahydrofuran lignans, certain structural features are emerging as important for biological activity. The stereochemistry of the tetrahydrofuran ring is a critical determinant of activity. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net The presence and nature of the aromatic rings attached to the tetrahydrofuran core are also significant, and modifications to these rings through the introduction of different substituents can modulate activity. frontiersin.org For example, in talaumidin derivatives, the two benzene (B151609) rings were found to be essential for neurotrophic activity, while methyl groups on the THF ring enhanced this activity. frontiersin.org While comprehensive details on the key structural features of this compound specifically are limited in the provided text, the research on its asymmetric synthesis and the SAR of related lignans strongly suggest that the precise arrangement of substituents on the stereogenic centers of the tetrahydrofuran ring and the nature of the aromatic substituents are key factors governing its biological profile. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net
Advanced Analytical and Computational Methodologies in Fragransin C1 Research
Spectroscopic Analysis for Structural Confirmation of Synthetic Intermediates and Products
The unambiguous determination of the complex three-dimensional structure of Fragransin C1 and its synthetic precursors is accomplished through a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable tools in synthetic organic chemistry for structural confirmation.
In the asymmetric synthesis of ent-fragransin C1, the enantiomer of the naturally occurring compound, detailed spectroscopic analysis was performed to verify the final product's structure and stereochemistry. blogspot.com High-resolution mass spectrometry (HRMS) provided the exact molecular formula, confirming the elemental composition. blogspot.com Infrared spectroscopy identified key functional groups present in the molecule, such as hydroxyl (-OH) groups. blogspot.com
Most significantly, ¹H and ¹³C NMR spectroscopy provided detailed information about the carbon-hydrogen framework. blogspot.com The chemical shifts, coupling constants, and correlation signals in 2D NMR experiments allow for the precise assignment of each proton and carbon atom in the molecule, confirming the connectivity and the relative stereochemistry of the tetrahydrofuran (B95107) ring, which is the core of the this compound structure. rsc.org
Table 1: NMR Spectroscopic Data for Synthetic ent-Fragransin C1 in Acetone-d₆ blogspot.com
High-Resolution Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are essential for the separation and purification of this compound from natural sources or synthetic reaction mixtures, as well as for assessing its purity and resolving different isomers. High-Performance Liquid Chromatography (HPLC) is a primary tool for both analytical and preparative-scale separation of lignans (B1203133). researchgate.netrsc.org
For purity analysis, reversed-phase HPLC (RP-HPLC) is commonly employed, typically using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. researchgate.netmdpi.com This technique separates compounds based on their hydrophobicity. The purity of a this compound sample can be determined by integrating the peak area in the resulting chromatogram.
Furthermore, the synthesis of this compound can result in multiple stereoisomers due to the presence of several chiral centers in its tetrahydrofuran core. Separating these isomers is critical, as different stereoisomers can exhibit distinct biological activities. Chiral chromatography, a specialized form of HPLC that uses a chiral stationary phase (CSP), is the definitive method for separating enantiomers and diastereomers, allowing for the isolation and analysis of each specific isomer. researchgate.net The choice of the chiral column and mobile phase is crucial for achieving baseline resolution of the isomeric compounds. mdpi.comchromforum.org
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling serve as a "computational microscope," providing insights into the properties and interactions of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone. researchgate.net These techniques are used to understand electronic structure, predict interactions with biological targets, and analyze dynamic behavior. While specific computational studies on this compound are not extensively documented, the application of these methods to similar lignans demonstrates their potential in this compound research. nih.govresearchgate.netmdpi.com
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can determine optimized molecular geometries, electronic properties, and vibrational frequencies. rsc.org For this compound, DFT could be used to:
Confirm the most stable conformation: By calculating the energies of different possible spatial arrangements of the atoms, DFT can identify the lowest energy (most stable) structure.
Analyze the electronic distribution: DFT provides information on the distribution of electrons within the molecule, highlighting electron-rich and electron-poor regions. This is crucial for understanding the molecule's reactivity.
Predict spectroscopic properties: DFT can be used to calculate theoretical NMR and IR spectra, which can then be compared with experimental data to aid in structural confirmation. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. researcher.life In the context of this compound research, molecular docking could:
Identify potential protein targets: By docking this compound against a library of known protein structures, researchers can generate hypotheses about its potential biological targets, such as enzymes or receptors involved in disease pathways. dlshsi.edu.ph
Predict binding affinity: Docking programs use scoring functions to estimate the binding free energy, which indicates the strength of the interaction between the ligand and the protein. nih.gov Lignans have been studied as potential inhibitors of targets like the MDM2-p53 protein-protein interaction, which is relevant in cancer. nih.govresearcher.life
Elucidate the binding mode: Docking simulations reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is vital for understanding the mechanism of action and for designing more potent analogues.
Table 2: Potential Applications of Molecular Docking for this compound
| Parameter | Description | Relevance to this compound Research |
| Binding Pose | The predicted 3D orientation and conformation of this compound within a protein's active or allosteric site. | Reveals how the molecule fits into its target, identifying key structural features for binding. |
| Binding Affinity (Score) | A numerical score estimating the strength of the interaction (e.g., in kcal/mol). Lower scores typically indicate stronger binding. | Helps to rank and prioritize potential protein targets for experimental validation. |
| Key Interactions | Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, or pi-stacking with this compound. | Provides a detailed map of the forces driving the binding event, guiding future drug design efforts. |
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. researchgate.net While docking provides a static snapshot of a binding pose, MD simulations can reveal the stability of this pose and the conformational changes that occur in both the ligand and the protein upon binding. researchgate.netmdpi.com For a this compound-protein complex identified through docking, MD simulations could be used to:
Assess binding stability: By running a simulation for tens to hundreds of nanoseconds, researchers can observe whether this compound remains stably bound in the predicted pose or if it dissociates. researcher.life
Analyze conformational changes: MD simulations show how the protein and ligand flex and adapt to each other, which can be crucial for function. This can reveal "induced fit" mechanisms. researchgate.net
Calculate binding free energies: More rigorous methods like MM/PBSA can be applied to MD trajectories to obtain more accurate estimates of binding free energy, complementing the faster scoring functions used in docking. mdpi.com
Quantum chemical computations, including but not limited to DFT, are used to calculate fundamental properties that govern chemical reactivity. researchgate.net These methods solve approximations of the Schrödinger equation to describe the behavior of electrons in a molecule. For this compound, these computations can predict:
Reactivity indices: Parameters such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and Fukui functions can be calculated. These indices help predict which parts of the molecule are most likely to act as nucleophiles or electrophiles, providing insight into its metabolic fate and potential for chemical modification. nih.govresearchgate.net
Reaction mechanisms: Quantum chemistry can be used to model the transition states and energy barriers of chemical reactions, helping to understand biosynthetic pathways or predict the products of synthetic modifications. rsc.org
Physicochemical properties: Properties like bond dissociation energies can be calculated to understand the stability of different parts of the molecule. researchgate.net
Future Research Directions and Potential Applications of Fragransin C1
Fragransin C1 as a Chemical Probe for Biological Research
Chemical probes are small molecules designed to selectively interact with and modulate the function of specific biological targets, typically proteins. rjeid.compromega.canih.gov They are invaluable tools in biological research for dissecting complex biological mechanisms, validating potential drug targets, and understanding the consequences of target modulation in living systems. rjeid.compromega.canih.gov
Given its reported biological activities, this compound could serve as a chemical probe to investigate the roles of specific proteins or pathways it interacts with. mdpi.comresearchgate.netmdpi.comnih.govgoogle.com By using this compound to selectively perturb the function of its target(s), researchers can gain insights into the biological processes regulated by these targets. This could be particularly useful in studying the mechanisms underlying the observed antioxidant, enzyme inhibitory, or other reported activities of this compound or nutmeg extracts containing it. mdpi.comresearchgate.netscispace.com Developing this compound as a high-quality chemical probe would require rigorous profiling to establish its potency, selectivity for a particular target, mechanism of action, and activity in cellular systems. promega.canih.govchemicalprobes.org Such a probe would need to meet specific criteria, potentially including high affinity for the target and demonstrated on-target effects in cells. promega.ca
Strategies for Lead Compound Identification and Optimization in Preclinical Drug Discovery
This compound, as a natural product with demonstrated bioactivity, represents a potential starting point, or "lead compound," for the development of new therapeutic agents. researchgate.netsolubilityofthings.com Lead compound identification is a critical phase in drug discovery, where molecules with promising biological activity are found and further refined. solubilityofthings.comnih.govupmbiomedicals.com
Strategies for leveraging this compound in preclinical drug discovery could involve several approaches:
Hit Validation and Characterization: Confirming and thoroughly characterizing the biological activities of this compound against specific targets identified through screening or literature review. nih.govupmbiomedicals.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound to understand how changes affect its biological activity, potency, and selectivity. solubilityofthings.comfrontiersin.org This involves synthesizing analogues of this compound with small structural variations and testing their activity.
Lead Optimization: Based on SAR studies, optimizing the structure of this compound or its analogues to improve desirable properties such as potency, selectivity, pharmacokinetic profile, and reduced potential for off-target effects. solubilityofthings.comnih.govupmbiomedicals.comfrontiersin.org This iterative process aims to balance various parameters to arrive at a molecule suitable for preclinical testing. frontiersin.org
Mechanism of Action Studies: Delving deeper into how this compound exerts its biological effects at the molecular level. Understanding the precise mechanism can guide further structural modifications and target validation.
Exploration of Analogues: Investigating the biological activities of naturally occurring or synthetically derived analogues of this compound that share the lignan (B3055560) or tetrahydrofuran (B95107) scaffold. researchgate.netscispace.com
The process of lead optimization often involves robust biological testing using in vitro and in vivo models to assess activity, selectivity, and potential toxicity. upmbiomedicals.com Three-dimensional models, such as organoids, can provide more physiologically relevant insights into compound behavior during lead identification. upmbiomedicals.com
Green and Sustainable Synthesis of this compound and Related Lignans (B1203133)
The increasing global focus on sustainability necessitates the development of environmentally friendly methods for synthesizing chemical compounds, including natural products like this compound. plantarc.combeilstein-journals.org Traditional chemical synthesis can often involve hazardous reagents, generate toxic waste, and consume significant energy.
Future research in this area could focus on:
Developing novel synthetic routes: Designing synthetic pathways that utilize less toxic solvents and reagents, minimize waste generation, and require less energy. plantarc.combeilstein-journals.org
Exploring biocatalysis: Utilizing enzymes or microorganisms to perform specific chemical transformations in the synthesis of this compound or its precursors, potentially leading to milder reaction conditions and higher selectivity.
Investigating plant-mediated synthesis: While this compound is isolated from plants, research could explore optimizing plant extraction methods or even investigate the potential for in vitro plant cell cultures to produce higher yields of this compound sustainably. mdpi.comgoogle.com
Utilizing renewable resources: Developing synthetic strategies that start from renewable feedstocks rather than petrochemicals.
Applying principles of green chemistry: Incorporating principles such as atom economy, waste prevention, and the use of catalytic reagents into the synthesis design. beilstein-journals.org
Advances in the synthesis of lignan natural products, including asymmetric synthesis of ent-Fragransin C1, have been reported, indicating ongoing efforts in this area. researchgate.netscispace.comnih.govresearchgate.netresearchgate.net Future research can build upon these advancements to develop greener and more sustainable processes.
Exploration of Additional Bioactivities and Novel Mechanistic Insights
While this compound and other lignans have shown various biological activities, there is potential to uncover additional therapeutic properties and gain deeper mechanistic understanding. mdpi.comresearchgate.netscispace.comresearchgate.net
Future research directions include:
High-throughput screening: Screening this compound against a wider range of biological targets and disease models to identify novel activities.
Target deconvolution: If new activities are found, identifying the specific proteins or pathways that this compound interacts with to exert these effects.
In-depth mechanistic studies: Utilizing advanced biochemical, cellular, and molecular techniques to elucidate the detailed mechanisms by which this compound modulates its targets and affects biological processes. This could involve studying its binding kinetics, downstream signaling pathways, and effects on gene expression.
Investigation of synergistic effects: Exploring whether this compound exhibits synergistic activity when combined with other bioactive compounds or existing drugs, particularly in areas like antimicrobial or anticancer research, where lignans have shown promise. researchgate.netscispace.com
Studies in relevant disease models: Evaluating the efficacy of this compound in more complex and physiologically relevant in vitro and in vivo disease models to better predict its potential therapeutic value.
Research on other lignans has revealed diverse activities, including effects on enzyme inhibition and antioxidant potential, suggesting that this compound may possess a broader spectrum of activities than currently known. mdpi.comresearchgate.netscispace.comresearchgate.net
Computational and Experimental Integration for Accelerated Discovery
Future research on this compound can benefit significantly from this integrated approach:
Computational modeling of target interactions: Using techniques like molecular docking and molecular dynamics simulations to predict how this compound interacts with potential biological targets at the atomic level. frontiersin.orgfrontiersin.org This can help identify potential targets and guide the design of analogues with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR) modeling: Developing computational models that relate the chemical structure of this compound and its analogues to their biological activity. frontiersin.org QSAR models can predict the activity of new, untested compounds and prioritize synthesis efforts.
Virtual screening: Utilizing computational methods to screen large databases of compounds to identify molecules structurally similar to this compound or predicted to bind to the same targets. nih.govnih.gov
Predicting ADMET properties: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogues, helping to deselect compounds with unfavorable profiles early in the discovery process. frontiersin.org
Integrating computational predictions with experimental validation: Using computational insights to design targeted experiments and using experimental data to refine computational models. frontiersin.orgpatsnap.com This iterative process can significantly accelerate the identification and optimization of lead compounds. patsnap.comcriver.com
Q & A
Q. How is Fragransin C1 identified and characterized in natural extracts?
Methodological Answer: Utilize hyphenated techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) to isolate and confirm the structure. Cross-reference spectral data with published libraries and ensure purity via ≥95% chromatographic peak area integration. For reproducibility, document solvent systems, column specifications, and calibration standards in the Materials and Methods section .
Q. What are the standard protocols for isolating this compound from natural sources?
Methodological Answer: Employ bioassay-guided fractionation using column chromatography (e.g., silica gel, Sephadex LH-20) with gradient elution. Validate each isolation step with TLC (Thin-Layer Chromatography) and confirm yield through gravimetric analysis. Adhere to compliance guidelines for natural compound extraction, such as those outlined in IFRA Standards for analytical validation .
Advanced Research Questions
Q. How to design experiments to assess this compound’s bioactivity while minimizing confounding variables?
Methodological Answer: Apply a factorial design to test dose-response relationships across cell lines or model organisms. Include negative controls (e.g., solvent-only groups) and positive controls (e.g., known bioactive analogs). Use blinding and randomization to reduce bias. Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure experimental rigor .
Q. How to resolve contradictions in reported bioactivity of this compound across studies?
Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify variability in assay conditions (e.g., cell viability protocols, incubation times). Compare purity levels (e.g., ≥90% vs. <90%) and solvent systems (e.g., DMSO vs. ethanol) across studies. Apply meta-analysis tools to quantify heterogeneity, and validate findings through independent replication .
Q. What frameworks guide comparative studies of this compound with structurally similar compounds?
Methodological Answer: Adopt the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to compare structure-activity relationships (SAR). Use molecular docking to predict binding affinities and validate results with in vitro assays (e.g., enzyme inhibition). Cross-reference with PICO (Population, Intervention, Comparison, Outcome) for clinical relevance .
Methodological & Analytical Challenges
Q. How to ensure reproducibility in synthesizing this compound analogs?
Methodological Answer: Document synthetic pathways (e.g., esterification, cyclization) with explicit reaction conditions (temperature, catalysts, molar ratios). Characterize intermediates via FT-IR and H NMR. Provide a detailed Supplementary Information section with step-by-step protocols and raw spectral data .
Q. How to validate analytical methods for quantifying this compound in complex mixtures?
Methodological Answer: Perform validation parameters per ICH guidelines:
| Parameter | Requirement | Example for this compound |
|---|---|---|
| Linearity | R² ≥ 0.995 | 0.1–50 µg/mL calibration curve |
| Precision (RSD%) | ≤5% | Intra-day: 2.1%; Inter-day: 3.8% |
| Accuracy (% Recovery) | 95–105% | Spiked sample recovery: 98.5% |
| Reference peer-reviewed protocols and cross-validate with orthogonal methods (e.g., GC-MS vs. HPLC-DAD) . |
Q. How to integrate this compound’s mechanism of action into existing pharmacological models?
Methodological Answer: Use systems biology approaches (e.g., network pharmacology) to map interactions between this compound and target proteins (e.g., COX-2, NF-κB). Validate predictions with siRNA knockdown or CRISPR-edited cell lines. Align with COSMIN guidelines for methodological quality assessment .
Data Analysis & Reporting
Q. How to address variability in this compound’s stability under different storage conditions?
Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via LC-MS. Use Arrhenius equations to predict shelf-life. Report deviations in Results with confidence intervals and statistical significance (p < 0.05) .
Q. What statistical methods are appropriate for dose-dependent toxicity studies of this compound?
Methodological Answer: Apply nonlinear regression (e.g., log-logistic models) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Include power analysis to justify sample sizes and avoid Type II errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
